4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide
Overview
Description
“4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C14H13N3O4S . It has a molecular weight of 319.341 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound is synthesized using a condensation procedure from the derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine . It crystallizes in ethanol and methanol .Molecular Structure Analysis
The molecular structure of “4-Methyl-n’-(4-nitrobenzylidene)benzenesulfonohydrazide” is confirmed using a single crystal X-ray diffraction technique .Chemical Reactions Analysis
The compound is used for the detection of selective yttrium ion (Y3+) by I-V system . A thin layer of the compound is deposited onto a glassy carbon electrode (GCE) with 5% nafion for the sensitive and selective Y3+ sensor .Scientific Research Applications
Sensor Development
4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide (MNBBSH) derivatives have been utilized in the development of ion sensors. For instance, Hussain et al. (2017) synthesized MNBBSH compounds for the selective detection of yttrium ion (Y3+) using an I-V system. These compounds showed improved electrochemical performances like sensitivity, limit of detection, and linear dynamic range, making them suitable for detecting Y3+ in various samples, including industrial effluent and real water samples (Hussain, Rahman, Arshad, & Asiri, 2017).
Structural and Supramolecular Analysis
The crystal structures of various derivatives of MNBBSH have been studied to understand the effect of substituents on structural parameters. Salian, Foro, and Gowda (2018) investigated the structural aspects of different MNBBSH derivatives, including (E)-4-nitro-N'-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides. They conducted Hirshfeld surface analysis to examine atom-atom interactions in these compounds (Salian, Foro, & Gowda, 2018).
Antibacterial Activity
Some derivatives of MNBBSH have demonstrated potential antibacterial properties. Lei et al. (2015) synthesized a series of hydrazone compounds derived from 4-methylbenzohydrazide, including 4-methyl-N'-(4-nitrobenzylidene)benzohydrazide, which exhibited moderate antibacterial activity against various bacterial strains, suggesting potential applications in antibacterial treatments (Lei, Li, Fu, Guan, & Tan, 2015).
Corrosion Inhibition
Research by Singh and Quraishi (2016) explored the use of MNBBSH derivatives as corrosion inhibitors. They synthesized novel compounds like N1,N1'-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine) and found them effective in inhibiting corrosion in mild steel, showing promise for industrial applications in corrosion prevention (Singh & Quraishi, 2016).
properties
IUPAC Name |
4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-11-2-8-14(9-3-11)22(20,21)16-15-10-12-4-6-13(7-5-12)17(18)19/h2-10,16H,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZQIGJXWBUJMH-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-n'-(4-nitrobenzylidene)benzenesulfonohydrazide | |
CAS RN |
1747-50-8 | |
Record name | NSC137970 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHYL-N'-(4-NITROBENZYLIDENE)BENZENESULFONOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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